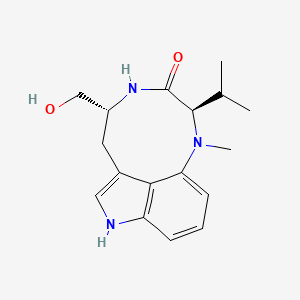

(+)-Indolactam V

Description

Structure

3D Structure

Properties

CAS No. |

90365-56-3 |

|---|---|

Molecular Formula |

C17H23N3O2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(10R,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16+/m0/s1 |

InChI Key |

LUZOFMGZMUZSSK-BLLLJJGKSA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: (+)-Indolactam V as a Stereochemical Probe for PKC Specificity

Executive Summary

Current Status: Senior Application Scientist Subject: Stereochemical Control in Protein Kinase C (PKC) Modulation[1]

In the investigation of signal transduction, distinguishing specific Protein Kinase C (PKC) activation from non-specific hydrophobic artifacts is a critical validation step. (+)-Indolactam V serves as the definitive negative control for its enantiomer, (-)-Indolactam V , a potent PKC activator.

This guide details the mechanistic basis, pharmacological data, and experimental protocols required to utilize this compound to rigorously validate PKC-dependent phenotypes. By exploiting the stereoselectivity of the PKC C1 regulatory domain, researchers can filter out false positives caused by off-target lipophilic interactions.

Part 1: Mechanistic Basis of Stereoselectivity

The utility of this compound relies entirely on the structural rigidity and stereospecific requirements of the PKC C1 domain (specifically the C1A and C1B subdomains).

The C1 Domain "Lock and Key"

The PKC C1 domain requires a ligand to mimic the spatial arrangement of the endogenous activator, sn-1,2-diacylglycerol (DAG). Key structural requirements include:

-

Hydrogen Bonding: The ligand must form a specific H-bond network with the backbone of the C1 domain (typically Gly253, Thr242, and Leu251 in PKC

). -

Hydrophobic Insertion: The ligand must cap the hydrophilic groove, altering the membrane affinity of the enzyme.

The "Twist" vs. "Sofa" Conformation

Research by Irie et al.[2] established that the nine-membered lactam ring of Indolactam V exists in equilibrium between two conformers: "twist" and "sofa."

-

(-)-Indolactam V (Activator): Predominantly adopts the twist conformation, which perfectly aligns its carbonyl and hydroxyl groups to satisfy the C1 domain's hydrogen bond requirements.

-

This compound (Negative Control): Due to the inversion of the C9 stereocenter, this enantiomer is sterically hindered from adopting the bioactive twist conformation within the binding pocket. It fails to engage the critical H-bond network, resulting in an affinity loss of >1,000-fold.

Visualization: Stereoselective Binding Logic

Figure 1: The stereochemical logic of PKC activation. The (-)-enantiomer satisfies the H-bond network required for activation, while the (+)-enantiomer is sterically precluded from binding.

Part 2: Comparative Pharmacology

To use these compounds effectively, one must understand the quantitative difference in their potencies. The "therapeutic window" of the experiment lies between the

Table 1: Binding Affinity Comparison (Inhibition of [³H]PDBu Binding)

| Compound | Stereochemistry | Role | Fold Difference | |

| (-)-Indolactam V | (9S, 12S) | Activator | ~ 11.0 nM | 1x (Reference) |

| This compound | (9R, 12R) | Negative Control | > 50,000 nM | > 4,500x |

Data synthesized from Irie et al. (1998) and Kozikowski et al. (1995).

Key Insight: At a working concentration of 100 nM to 1 µM , (-)-Indolactam V saturates PKC receptors, whereas this compound is effectively inert. If you observe biological activity with this compound at 1 µM, the effect is not mediated by the PKC C1 domain.

Part 3: Experimental Protocol (Self-Validating System)

A rigorous experimental design must include three parallel arms to validate the specificity of the signal.

Reagent Preparation

-

Solvent: Dissolve both enantiomers in high-grade DMSO.

-

Stock Concentration: Prepare 10 mM stocks. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute to 10x working concentration in culture media immediately before use.

The "Twin-Track" Assay Workflow

Objective: Confirm that protein "X" phosphorylation is PKC-dependent.

-

Cell Preparation: Serum-starve cells (if the pathway is sensitive to growth factors) for 4–12 hours.

-

Treatment Groups:

-

Group A (Vehicle): DMSO (0.1% v/v).

-

Group B (Activator): (-)-Indolactam V (100 nM - 500 nM).

-

Group C (Negative Control): this compound (Same concentration as Group B).

-

-

Incubation: 15–30 minutes (for phosphorylation/translocation readouts).

-

Lysis/Fixation: Terminate reaction immediately on ice.

Interpretation Logic (Decision Tree)

Figure 2: The decision matrix for interpreting Indolactam V controlled experiments. Specificity is confirmed only when the (-)-enantiomer is active and the (+)-enantiomer is inactive.

Part 4: Troubleshooting & Artifacts

"My Negative Control is Active"

If this compound elicits a response similar to the (-)-enantiomer, consider the following:

-

Concentration Toxicity: You may be using supramaximal concentrations (>10 µM). At these levels, the indole moiety can intercalate into membranes or interact with other hydrophobic pockets (e.g., transporters).

-

Racemization: Check the purity of your supply. While rare, poor synthesis or storage can lead to contamination with the active isomer.

-

Non-C1 Targets: The effect might be mediated by non-PKC targets that bind indole alkaloids promiscuously, such as certain ion channels, rather than the C1 domain.

Solubility

Both enantiomers are hydrophobic. Ensure the final DMSO concentration is consistent across all groups (typically <0.1%). If precipitation occurs in aqueous media, sonicate the stock or warm to 37°C before dilution.

References

-

Irie, K., et al. (1998). Synthesis and PKC-binding activity of indolactam-V analogues. Bioorganic & Medicinal Chemistry Letters.

-

Endo, Y., et al. (1996). Structural basis for the activation of protein kinase C by tumor promoters. Journal of the American Chemical Society.

-

Kozikowski, A. P., et al. (1995). Effect of alteration of the heterocyclic nucleus of ILV on its isoform selectivity for PKC.[3] Il Farmaco.

-

Newton, A. C. (2001). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical Reviews.

Sources

- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 2. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of alteration of the heterocyclic nucleus of ILV on its isoform selectivity for PKC. Palladium catalyzed route to benzofuran analogues of ILV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of (+)-Indolactam V with PKC C1 Domains

Introduction

Protein Kinase C (PKC) isozymes are critical regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Central to their function is the C1 domain, a cysteine-rich motif that acts as a receptor for the endogenous second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters.[1][2][3] The activation of conventional and novel PKC isozymes is initiated by their recruitment to the cell membrane, a process driven by the binding of activators to their C1 domains.[4][5]

(+)-Indolactam V, a synthetically accessible and stable analog of the teleocidin class of natural products, has emerged as a valuable tool for studying PKC activation. Unlike the more complex phorbol esters, its relatively simple structure provides a scaffold for the development of isozyme-selective PKC modulators.[6] This guide provides a comprehensive technical overview of the binding affinity of this compound for PKC C1 domains, intended for researchers, scientists, and drug development professionals. We will delve into the structural basis of this interaction, present quantitative binding data, and provide detailed protocols for key experimental assays.

The PKC C1 Domain: A Selective Receptor

Most conventional and novel PKC isozymes possess two tandem C1 domains, designated C1A and C1B.[2][3] While structurally similar, these domains often exhibit distinct binding affinities for various ligands.[2][3] Notably, indolactam compounds, including this compound, show a marked preference for the C1B domains of novel PKC isozymes (δ, ε, η, and θ).[6] This selectivity is a key aspect of their utility in dissecting the specific roles of different PKC isoforms in signaling pathways.

Structural Basis of this compound Binding

The high-affinity binding of this compound to the C1 domain is a result of specific molecular interactions within a hydrophilic cleft on the domain's surface. The conformation of the nine-membered lactam ring of indolactam V is crucial for this interaction. It exists in equilibrium between a "twist" and a "sofa" form, with the "twist" conformation being the biologically active one.[2] Studies with conformationally-restricted analogs have revealed that the C1 domains of conventional PKCs can only bind the 'twist' form with high potency, whereas some novel PKC C1 domains can accommodate both conformers.[2]

Key interactions that stabilize the complex include:

-

Hydrogen Bonding: The amide hydrogen and carbonyl oxygen of the lactam ring of Indolactam V are involved in critical hydrogen bonds with residues in the C1B domain of PKCδ.[6]

-

CH/π Interaction: A significant CH/π interaction occurs between the indole ring of Indolactam V and the proline residue at position 11 (Pro-11) of the PKCδ C1B domain.[7] Disruption of this interaction has been shown to reduce binding affinity by approximately tenfold, highlighting its importance.[7]

While a crystal structure of a PKC C1 domain in complex with Indolactam V is not yet available, the high-resolution structure of the PKCδ C1B domain with DAG (PDB ID: 7L92) provides an excellent model for the binding site.[8]

PKC Signaling Pathway Activation

The binding of this compound to the C1 domain mimics the action of DAG, initiating a cascade of downstream signaling events. This process begins with the activation of phospholipases (e.g., PLC) which cleave membrane phospholipids like PIP2 to generate DAG and inositol trisphosphate (IP3).[9] DAG recruits PKC to the membrane, leading to its activation and the subsequent phosphorylation of a multitude of substrate proteins, thereby regulating a wide array of cellular functions.[5][10]

Caption: PKC Activation by DAG and this compound.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound and its analogs to various PKC C1 domains has been quantified using competitive binding assays, typically with [³H]phorbol-12,13-dibutyrate ([³H]PDBu) as the radioligand. The results are often expressed as the inhibition constant (Ki), which is inversely proportional to the binding affinity.

| PKC Isoform & C1 Domain | Ligand | Ki (nM) | Reference |

| Novel PKCs | |||

| PKCδ C1A | (-)-Indolactam V | > 10,000 | [11] |

| PKCδ C1B | (-)-Indolactam V | 2.5 | [11] |

| PKCε C1A | (-)-Indolactam V | 1,400 | [11] |

| PKCε C1B | (-)-Indolactam V | 1.3 | [11] |

| PKCη C1A | (-)-Indolactam V | > 10,000 | [11] |

| PKCη C1B | (-)-Indolactam V | 2.0 | [11] |

| PKCθ C1A | (-)-Indolactam V | > 10,000 | [11] |

| PKCθ C1B | (-)-Indolactam V | 0.83 | [11] |

| Conventional PKCs | |||

| PKCα C1A | (-)-Indolactam V | 1,200 | [11] |

| PKCα C1B | (-)-Indolactam V | 160 | [11] |

| PKCβI C1A | (-)-Indolactam V | 2,700 | [11] |

| PKCβI C1B | (-)-Indolactam V | 300 | [11] |

| PKCβII C1A | (-)-Indolactam V | 2,200 | [11] |

| PKCβII C1B | (-)-Indolactam V | 330 | [11] |

| PKCγ C1A | (-)-Indolactam V | 1,200 | [11] |

| PKCγ C1B | (-)-Indolactam V | 130 | [11] |

Note: The data presented is for (-)-Indolactam V, the more commonly studied enantiomer. The binding properties of this compound are expected to be similar in terms of selectivity, though absolute affinity may differ.

Experimental Protocols

Accurate determination of binding affinity is paramount for structure-activity relationship studies and drug development. Fluorescence polarization (FP) is a robust, non-radioactive method for quantifying these interactions in a high-throughput format.

Fluorescence Polarization Competition Assay

This assay measures the ability of an unlabeled ligand, such as this compound, to compete with a fluorescently labeled probe for binding to the PKC C1 domain. The displacement of the fluorescent probe results in a decrease in fluorescence polarization, which can be used to determine the binding affinity of the unlabeled competitor.

Caption: Workflow for FP Competition Assay.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 1 mM DTT, 0.01% Triton X-100.

-

PKC C1 Domain: Recombinantly express and purify the desired PKC C1 domain. Dilute to a working concentration of 20 nM in assay buffer.

-

Fluorescent Probe: A fluorescently labeled phorbol ester, such as BODIPY-PDBu, is a suitable probe. Prepare a 2X working solution (e.g., 10 nM) in assay buffer.

-

This compound: Prepare a stock solution in DMSO. Create a serial dilution series in assay buffer.

-

-

Assay Plate Setup (384-well format):

-

Add 10 µL of the 2X fluorescent probe solution to all wells.

-

Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.

-

Initiate the binding reaction by adding 20 µL of the 2X PKC C1 domain solution to all wells.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant, determined in a separate direct binding experiment.[12]

-

Conclusion

This compound serves as a potent and selective activator of novel PKC isozymes through its high-affinity interaction with their C1B domains. Understanding the structural and quantitative aspects of this binding is crucial for its application as a research tool and as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of the binding affinity of this compound and other ligands to PKC C1 domains. As our understanding of the nuanced roles of individual PKC isozymes in health and disease continues to grow, the development of isozyme-selective modulators, guided by detailed biophysical and structural studies, will be of paramount importance.

References

-

Nakagawa, Y., Irie, K., Yanagita, R. C., Ohigashi, H., & Tsuda, K. I. (2005). Indolactam-V is involved in the CH/pi interaction with Pro-11 of the PKCdelta C1B domain: application for the structural optimization of the PKCdelta ligand. Journal of the American Chemical Society, 127(16), 5746–5747. [Link]

-

Masuda, A., Irie, K., Nakagawa, Y., & Ohigashi, H. (2002). Binding Selectivity of Conformationally Restricted Analogues of (−)-Indolactam-V to the C1 Domains of Protein Kinase C Isozymes. Bioscience, Biotechnology, and Biochemistry, 66(7), 1615-1617. [Link]

-

Katti, S., & Igumenova, T. I. (2021). Structural insights into C1-ligand interactions: filling the gaps by in silico methods. Advances in biological regulation, 79, 100784. [Link]

-

Lathrop, M. J., et al. (2019). Indolactam Dipeptides as Nanomolar Gli Inhibitors. ACS medicinal chemistry letters, 10(12), 1698–1704. [Link]

-

Church, D. N., & Mochly-Rosen, D. (2007). Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function. Journal of molecular and cellular cardiology, 42(2), 296–304. [Link]

-

Heikkilä, J., & Akerman, K. E. (1989). (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells. Biochemical and biophysical research communications, 162(3), 1207–1213. [Link]

-

Uddin, M. J., et al. (2021). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International journal of molecular sciences, 22(16), 8888. [Link]

-

RCSB Protein Data Bank. (2022). 7LF3: C1B domain of Protein kinase C in complex with diacylglycerol-lactone AJH-836. [Link]

-

Christofferson, A. J., & Yuan, C. (2010). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 397(1), 108–110. [Link]

-

Sakane, F., et al. (2024). Upstream and downstream pathways of diacylglycerol kinase: Novel phosphatidylinositol turnover-independent signal transduction pathways. Journal of biological chemistry, 101054. [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

-

Katti, S., et al. (2021). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. Nature communications, 12(1), 2415. [Link]

-

Betz, A., & Brose, N. (1998). Specificity emerges in the dissection of diacylglycerol- and protein kinase C-mediated signalling pathways. Proceedings of the National Academy of Sciences of the United States of America, 95(5), 2053–2055. [Link]

-

Newton, A. C. (1997). Regulation of protein kinase C. Current opinion in cell biology, 9(2), 161–168. [Link]

-

Jędrzejowska, A., et al. (2018). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and molecular life sciences, 75(17), 3095–3106. [Link]

-

BPS Bioscience. (n.d.). Fluorescence Polarization Assays. [Link]

-

Panda, S., & Manna, D. (2017). C1 Domains: Structure and Ligand-Binding Properties. Current protein & peptide science, 18(11), 1120–1130. [Link]

-

Lledias, F., et al. (2023). A Multimodel Study of the Role of Novel PKC Isoforms in the DNA Integrity Checkpoint. International journal of molecular sciences, 24(21), 15886. [Link]

-

Wu, D. J., & Newton, A. C. (2017). Protein Kinase C Pharmacology: Refining the Toolbox. Trends in pharmacological sciences, 38(1), 53–61. [Link]

-

Ananthanarayanan, B., et al. (2003). Interactions of Protein Kinase C-α C1A and C1B Domains with Membranes: A Combined Computational and Experimental Study. Biochemistry, 42(48), 14216–14228. [Link]

-

Wang, X., et al. (2018). A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. Biochemistry, 57(22), 3091–3096. [Link]

-

El-Gokha, A. A., et al. (2021). Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors. Molecules, 26(11), 3369. [Link]

-

Pu, Y., et al. (2011). Association of diacylglycerol kinase ζ with protein kinase C α. The Journal of biological chemistry, 286(11), 9141–9149. [Link]

-

AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. [Link]

-

Biotech Review. (2011, December 8). Di acyl glycerol (DAG) activates protein Kinase C | DAG | PKC | G Protein [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-Indolactam V activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indolactam-V is involved in the CH/pi interaction with Pro-11 of the PKCdelta C1B domain: application for the structural optimization of the PKCdelta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Indolactam V: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the history, discovery, and isolation of Indolactam V, a pivotal molecule in the study of protein kinase C (PKC) and tumor promotion. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative but also actionable experimental details and the scientific rationale behind key methodological choices.

Introduction: A Tale of Synthesis Preceding Nature

The story of Indolactam V is a fascinating case of chemical synthesis anticipating a natural product's discovery. It was first synthesized and named by the research group of Shudo before its eventual isolation from a natural source.[1] This unusual timeline underscores the power of synthetic chemistry in exploring novel molecular architectures.

Indolactam V is the core structure of the teleocidin class of potent tumor promoters.[1] Its unique and strained nine-membered lactam ring, fused to the indole core at the 3 and 4 positions, presented a significant synthetic challenge and hinted at a novel biological mechanism of action.[1] The subsequent discovery of Indolactam V in nature confirmed its biological relevance and solidified its importance as a tool for chemical biology and a lead for drug discovery.

This guide will delve into the initial isolation of Indolactam V from its natural source, the spectroscopic methods used for its structure elucidation, a detailed protocol for one of its total syntheses, its profound biological activity as a protein kinase C activator, and the experimental evidence establishing it as a key biosynthetic precursor to the more complex teleocidins.

The Natural Isolation of (-)-Indolactam V from Streptoverticillium blastmyceticum

While first created in a laboratory, the biologically active enantiomer, (-)-Indolactam V, was later isolated from the mycelia of the actinomycete Streptoverticillium blastmyceticum NA34-17.[1] The isolation of natural products from microbial fermentation is a cornerstone of drug discovery, and the case of Indolactam V is a classic example of this process.

Fermentation and Extraction Workflow

The production of Indolactam V by S. blastmyceticum is achieved through submerged fermentation in a nutrient-rich medium. The following is a representative workflow for the initial stages of isolation:

Purification Protocol: A Multi-Step Chromatographic Approach

The crude extract containing Indolactam V and other metabolites requires a series of chromatographic steps to achieve purification. The choice of stationary and mobile phases is critical for separating compounds with similar polarities.

Step-by-Step Purification Protocol:

-

Initial Fractionation (Silica Gel Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto a silica gel column.

-

Elution is performed with a step gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Indolactam V.

-

-

Intermediate Purification (Sephadex LH-20 Chromatography):

-

Fractions enriched with Indolactam V are pooled, concentrated, and subjected to size-exclusion chromatography on Sephadex LH-20.

-

Methanol is a common mobile phase for this step.

-

This step is effective at removing high and low molecular weight impurities.

-

-

Final Purification (High-Performance Liquid Chromatography - HPLC):

-

The final purification is typically achieved using reverse-phase HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.

-

Detection is performed using a UV detector, monitoring at wavelengths where the indole chromophore absorbs (typically around 220 and 280 nm).

-

The peak corresponding to Indolactam V is collected, and the solvent is evaporated to yield the pure compound.

-

Interestingly, a related metabolite, (-)-14-O-malonylindolactam-V, was also isolated from the culture broth of S. blastmyceticum.[1] This malonylated form can be converted to Indolactam V upon heating in methanol, suggesting it may be a biosynthetic precursor or a storage form of the molecule.[1]

Structure Elucidation: The Convergence of Synthesis and Spectroscopy

The definitive structure of Indolactam V was established through a combination of total synthesis and spectroscopic analysis. The initial synthesis by Shudo's group provided a compound with a proposed structure, which was then confirmed to be identical to the natural product isolated by Koshimizu, Irie, and their colleagues.

The key spectroscopic techniques used for structure elucidation include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular framework.

-

The unique nine-membered ring and the substitution pattern on the indole ring were key structural features that were pieced together using these powerful analytical techniques.

Total Synthesis of (-)-Indolactam V

The total synthesis of Indolactam V has been a significant area of research, with multiple strategies developed to tackle its challenging structure.[2][3][4][5][6] These synthetic efforts have not only provided access to larger quantities of Indolactam V for biological studies but have also driven the development of new synthetic methodologies.

One of the key challenges in the synthesis of Indolactam V is the construction of the 3,4-disubstituted indole core and the stereoselective formation of the nine-membered lactam ring.

Representative Synthetic Strategy

A common strategy involves the construction of a linear precursor containing the indole nucleus and the amino acid moiety, followed by a late-stage macrolactamization to form the nine-membered ring.

Biological Activity: A Potent Modulator of Protein Kinase C

Indolactam V is a potent activator of protein kinase C (PKC), a family of enzymes that play crucial roles in cellular signal transduction.[7][8] The activation of PKC by Indolactam V is responsible for its tumor-promoting activity.[7]

Mechanism of PKC Activation

Indolactam V mimics the action of diacylglycerol (DAG), the endogenous activator of PKC. It binds to the C1 domain of PKC, a cysteine-rich domain, causing a conformational change that activates the enzyme. This activation leads to the phosphorylation of a wide range of downstream protein substrates, triggering a cascade of cellular responses.

Quantitative Analysis of PKC Activation

The potency of Indolactam V as a PKC activator can be quantified using various in vitro assays. A common method is to measure the phosphorylation of a specific PKC substrate in the presence of varying concentrations of the compound.

| Assay Type | Parameter | Typical Value for (-)-Indolactam V | Reference |

| PKC Binding Assay | Ki | ~3.4 nM (for PKCη) | [8] |

| Cellular Adhesion Assay (HL-60 cells) | EC50 | Micromolar range | [7] |

These quantitative data highlight the high potency of Indolactam V as a PKC activator, making it a valuable tool for studying the roles of different PKC isozymes in cellular processes.

Biosynthetic Role: The Precursor to Teleocidins

Isotopic labeling studies have provided definitive evidence that Indolactam V is a key biosynthetic precursor to the more complex teleocidin alkaloids.[9][10] These studies have shown that L-valine, L-tryptophan, and L-methionine are incorporated into the Indolactam V scaffold.[9]

The biosynthesis of teleocidins from Indolactam V involves a series of enzymatic transformations, including prenylation and cyclization reactions, which are catalyzed by specific enzymes in the teleocidin biosynthetic gene cluster.[3][10] The elucidation of this pathway has opened up possibilities for the biosynthetic engineering of novel teleocidin analogs with potentially improved therapeutic properties.

Conclusion

The journey of Indolactam V, from its conception in the laboratory to its discovery in nature and its subsequent use as a powerful biological tool, is a testament to the synergistic relationship between chemical synthesis and natural product chemistry. Its unique structure and potent biological activity have not only provided deep insights into the mechanisms of PKC signaling and tumor promotion but have also inspired the development of novel synthetic strategies and biosynthetic studies. For researchers in drug discovery and chemical biology, the story of Indolactam V serves as a compelling example of how the exploration of complex molecular architectures can lead to profound scientific discoveries.

References

- Irie, K., Hagiwara, N., Koshimizu, K., Hayashi, H., Murao, S., Tokuda, H., & Ito, Y. (1985). Isolation and new biological activities of indolactam-V and its related compounds. Agricultural and Biological Chemistry, 49(1), 221-223.

- Hirota, M., Suganuma, M., Yoshizawa, S., Horiuchi, T., Nakayasu, M., Hasegawa, M., ... & Fujiki, H. (1987). Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters. Japanese journal of cancer research, 78(6), 577–582.

-

A new compound isolated from a bioactive streptomycete. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

- New teleocidin-related metabolites, (-)-7-geranylindolactam V and blastmycetin F, from Streptoverticillium blastmyceticum. (1990). The Journal of Antibiotics, 43(12), 1599-1605.

- Awakawa, T., Zhang, L., & Abe, I. (2018). Biosynthesis of the teleocidin-type terpenoid indole alkaloids. Organic & Biomolecular Chemistry, 16(20), 3727-3736.

- Fine, N. F., Shah, T. K., Bronner, S. M., & Garg, N. K. (2012). Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2.

-

Synthetic Analogues (Indolactams) of (-)-Indolactam-V Are New Congeners of the Teleocidin Class of Tumor Promoters. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

- Awata, R., & Abe, I. (2021). Enzymatic reactions in teleocidin B biosynthesis.

- Fine, N. F., Shah, T. K., Bronner, S. M., & Garg, N. K. (2012). Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2. eScholarship, University of California.

- Awata, R., & Abe, I. (2021). Enzymatic reactions in teleocidin B biosynthesis.

- Irie, K. (1988).

- Tetrahedron Letters,Vol.25,No.37,pp 4153-4156,1984. (1984). Tetrahedron Letters, 25(37), 4153-4156.

-

Tetrahedron Letters. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]

Sources

- 1. Isolation of (-)-14-O-Malonylindolactam-V as a Possible Precursor of (-)-Indolactam-V and (-)-14-O-Acetylindolactam-V from Streptomyces blastmyceticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. d-nb.info [d-nb.info]

- 4. Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. users.uoa.gr [users.uoa.gr]

- 6. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

- 7. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Enzymatic reactions in teleocidin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Profiling of Indolactam V Isomers

From Stereochemical Handling to Dose-Response Generation in PKC Modulation

Abstract

Indolactam V (IL-V) represents a unique scaffold in protein kinase C (PKC) modulation, acting as a tumor promoter and a potent stem cell differentiation agent (e.g., pancreatic progenitors). However, its biological activity is strictly governed by its stereochemistry and conformational dynamics. This application note provides a rigorous guide for generating dose-response curves for IL-V isomers. We move beyond generic screening protocols to address the specific challenges of IL-V: hydrophobicity, "twist" vs. "sofa" conformational equilibrium, and C1-domain specific interrogation. Two complementary protocols are detailed: a biochemical Fluorescence Polarization (FP) competition assay and a cell-based High-Content Translocation assay.

Introduction: The Stereochemical Imperative

Indolactam V targets the C1 domain of PKC isoforms (specifically

The Critical Distinction:

-

(-)-Indolactam V: The biologically active natural product.[1][2][3] It adopts a "twist" conformation of the amide bond, facilitating a CH/

interaction with Pro-11 of the PKC C1B domain. -

(+)-Indolactam V / epi-isomers: These are often inactive or possess significantly reduced potency (micromolar vs. nanomolar). They frequently adopt the "sofa" conformation, which sterically hinders C1 domain insertion.

Expert Insight: When generating dose-response curves, the purity of the (-)-isomer is paramount. A 1% contamination of the (-)-isomer in a (+)-isomer preparation can generate a "false partial agonist" curve.

Diagram 1: Mechanism of Action & Conformational Selection

Caption: The (-)-Indolactam V isomer selectively binds the PKC C1 domain, inducing membrane recruitment. The (+)-isomer fails to stabilize the active complex.

Experimental Strategy

To build a robust dose-response curve, we must employ orthogonal assays. Relying solely on a functional readout (like cell differentiation) is prone to off-target noise. We utilize a Target Engagement Assay (Binding) followed by a Phenotypic Assay (Function).

| Feature | Protocol A: Fluorescence Polarization (FP) | Protocol B: High-Content Translocation |

| Type | Biochemical (In vitro) | Cell-Based (Ex vivo) |

| Target | Recombinant PKC | Full-length PKC in live cells |

| Readout | ||

| Throughput | High (384-well) | Medium (96-well) |

| Key Reagent | Fluorescent Phorbol Ester Tracer | GFP-PKC Reporter Plasmid |

Protocol A: Fluorescence Polarization (FP) Competition Assay

Objective: Determine the

Materials

-

Protein: Recombinant PKC

C1B domain (GST-tagged). -

Tracer: BODIPY-TMR-Phorbol-12,13-dibutyrate (PDBu) or Fluorescein-PDBu.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM KCl, 50 µM CaCl

, 0.01% Triton X-100, 1 mM DTT. -

Plate: Black 384-well low-volume non-binding surface (NBS) plates.

Step-by-Step Methodology

-

Compound Preparation (The "Stickiness" Factor):

-

Indolactam V is hydrophobic.[4] Dissolve stock to 10 mM in 100% DMSO.

-

Perform a 1:3 serial dilution in 100% DMSO first. Do not dilute into aqueous buffer yet to prevents precipitation on plastic tips.

-

Range: 10 µM down to 0.1 nM (11 points + DMSO control).

-

-

Assay Assembly:

-

Step 1: Transfer 200 nL of compound serial dilutions to the 384-well plate (Echo acoustic dispenser or pin tool preferred).

-

Step 2: Add 10 µL of Protein Solution (Final conc:

of the tracer, typically ~10-20 nM). -

Step 3: Add 10 µL of Tracer Solution (Final conc: 2-5 nM).

-

Note: Keep tracer concentration low to stay in the "tight binding" regime.

-

-

Incubation:

-

Incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Self-Validation: Read the plate at 30 min and 60 min. If

shifts significantly, the system has not reached equilibrium.

-

-

Detection:

-

Read Fluorescence Polarization (mP) on a multimode reader (e.g., EnVision, PHERAstar).

-

Excitation/Emission: 485/535 nm (for Fluorescein) or 531/595 nm (for BODIPY-TMR).

-

Data Analysis (FP)

-

Raw Data: Convert Parallel (

) and Perpendicular ( -

Curve Fitting: Fit to a 4-parameter logistic (4PL) model.

-

Calculation: Use the Cheng-Prusoff equation adapted for FP (Nikolovska-Coleska method) or the simple approximation if [Protein]

-

Expected Result: (-)-IL-V should show dose-dependent decrease in mP (displacement of large tracer). (+)-IL-V should show little to no displacement.

Protocol B: High-Content PKC Translocation Assay

Objective: Validate that the binding affinity translates to physiological membrane recruitment in a cellular context.

Materials

-

Cells: HeLa or CHO cells (adherent).

-

Reporter: PKC

-GFP or PKC -

Control: PMA (Phorbol 12-myristate 13-acetate) as positive control (100 nM).

-

Fixative: 4% Paraformaldehyde (PFA).

-

Nuclear Stain: Hoechst 33342.

Step-by-Step Methodology

-

Transfection:

-

Seed cells in 96-well optical-bottom plates (5,000 cells/well).

-

Transfect with PKC-GFP plasmid 24 hours prior to assay.

-

-

Dosing:

-

Prepare 5x compound solutions in assay media (HBSS + 10 mM HEPES).

-

Critical: Ensure final DMSO concentration is < 0.5%.[5] High DMSO causes membrane artifacts.

-

Add compounds to cells.[6]

-

Timecourse: Incubate for 15-30 minutes at 37°C. PKC translocation is rapid; prolonged incubation leads to downregulation/degradation.

-

-

Fixation & Staining:

-

Remove media, add 4% PFA (15 min RT).

-

Wash 3x with PBS.

-

Stain nuclei with Hoechst 33342 (1 µg/mL).

-

-

Imaging & Analysis:

-

Imager: High-Content Screening System (e.g., Opera Phenix, CellInsight).

-

Algorithm: "Cytoplasm to Membrane Translocation."

-

Define ROI 1: Nucleus (Hoechst).

-

Define ROI 2: Whole Cell (GFP).

-

Define ROI 3: Membrane (Outer ring of GFP signal).

-

-

Output Metric: Ratio of (Mean Membrane Intensity) / (Mean Cytosolic Intensity).

-

Diagram 2: High-Content Analysis Workflow

Caption: Workflow for quantifying PKC translocation. The critical step is the short incubation time to capture the kinetic recruitment before degradation.

Data Presentation & Troubleshooting

Summary Table: Expected Potency Profiles

| Compound | FP Assay ( | Translocation ( | Hill Slope | Interpretation |

| (-)-Indolactam V | 10 - 50 nM | 20 - 100 nM | ~1.0 | Potent Agonist |

| This compound | > 10 µM | > 20 µM | N/A | Inactive / Weak |

| PMA (Control) | 1 - 5 nM | 1 - 10 nM | ~1.0 | Reference Standard |

Common Pitfalls

-

Solubility Crash: If the curve plateaus early or looks noisy at high concentrations (>10 µM), the hydrophobic IL-V may be precipitating. Add 0.01% Triton X-100 to the assay buffer.

-

Isomer Epimerization: IL-V can epimerize under harsh acidic or basic conditions. Keep buffers near pH 7.4 and store stocks at -20°C in anhydrous DMSO.

-

Plastic Binding: Use polypropylene or NBS (Non-Binding Surface) plates. Polystyrene binds hydrophobic indoles, shifting the curve to the right (artificially high

).

References

-

Irie, K., et al. (1998). "Structure-activity studies of the indole alkaloid tumor promoter indolactam-V." Journal of the American Chemical Society.

-

Nakagawa, Y., et al. (2005).[7] "Indolactam-V is involved in the CH/pi interaction with Pro-11 of the PKCdelta C1B domain."[7][8] Journal of the American Chemical Society.[8]

-

Wender, P. A., et al. (1986). "Analysis of the phorbol ester pharmacophore on protein kinase C: synthesis and binding activities of analog structures." Proceedings of the National Academy of Sciences.

-

Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration." Nature Chemical Biology (Contextual usage of IL-V in stem cells).

-

Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Competitive Binding Assay Protocol."[9] (General methodology for kinase binding).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological activities of indolactone-V, the lactone analogue of the tumor promoter (-)-indolactam-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. Indolactam-V is involved in the CH/pi interaction with Pro-11 of the PKCdelta C1B domain: application for the structural optimization of the PKCdelta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Indolactam V Synthesis Optimization

The following technical guide addresses low-yield scenarios in the synthesis of (-)-Indolactam V. It is structured to function as a high-level support resource for organic chemists and process scientists.

Subject: Troubleshooting Low Yield & Process Instability in (-)-Indolactam V Protocols Lead Scientist: Senior Application Scientist, Chemical Development Group

Executive Diagnostic Summary

Synthesizing (-)-Indolactam V is notoriously difficult due to three convergent challenges:

-

Steric Hindrance: The presence of an N-methyl group on the valine residue significantly retards peptide coupling rates.[1]

-

Regiocontrol: Establishing the C4–N bond on the indole core is non-trivial; classical electrophilic aromatic substitution often fails or yields C3/C5 mixtures.

-

Conformational Strain: Closing the 9-membered lactam ring is entropically disfavored and prone to dimerization.

If your yield is low (<10% overall), identify the failure point using the logic flow below before altering reagents.

Troubleshooting Logic Flow

Caption: Diagnostic decision tree for isolating the root cause of yield loss in Indolactam V synthesis.

Phase 1: The Linear Precursor (Peptide Coupling)

The Issue: The N-methyl-L-valine moiety is sterically demanding. Standard coupling reagents (EDC/HOBt) often result in incomplete conversion or racemization of the sensitive N-Me-Val center.

Q: My coupling reaction stalls at 50% conversion. Should I increase temperature? A: No. Increasing temperature promotes racemization of the N-methyl amino acid.

-

Root Cause: The N-methyl group prevents the approach of the activated ester.

-

Solution: Switch to BTC (Bis(trichloromethyl)carbonate) or HATU with HOAt .

-

Protocol Adjustment: Use BTC (0.33 equiv) with 2,4,6-collidine (3.0 equiv) in THF/CH₂Cl₂. This generates an acid chloride in situ, which is sufficiently reactive to couple sterically hindered N-methyl amines without heating.

-

Q: I see a "doublet" of peaks in NMR for my linear precursor. Is it racemized? A: Not necessarily. N-methyl peptides often exist as rotamers (cis/trans amide bond isomers) on the NMR time scale.

-

Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce, they are rotamers. If they remain distinct, you have racemized your material.

Phase 2: Indole Functionalization (The C4-N Bond)

The Issue: Forming the bond between the indole C4 position and the peptide nitrogen is the most challenging step. Classical nitration favors C3. Modern syntheses use Indolyne chemistry (Garg et al.).

Q: I am using the silyltriflate precursor to generate the indolyne, but I get a mixture of regioisomers (C4 vs. C5 addition). A: You likely lack the C6-directing group .

-

Mechanism: Regioselectivity in indolynes is governed by the "distortion model."[2] A substituent at C6 (specifically a Bromide) distorts the aryne triple bond, making C4 more electrophilic.

-

The Fix: Ensure your precursor is a 6-bromo-4,5-indolyne .

-

Without C6-Br: ~1:1 mixture of C4/C5 attack.

-

With C6-Br: >20:1 preference for the desired C4 attack.

-

Reference: Garg, N. K. et al. J. Am. Chem. Soc.2011 .[2]

-

Q: My indolyne precursor decomposes before reacting with the peptide. A: This indicates "fluoride source mismatch."

-

Optimization:

-

Avoid TBAF (too basic/hygroscopic).

-

Recommended: Use CsF (Cesium Fluoride) in Acetonitrile at moderate temperatures. Ensure CsF is anhydrous (flame-dried).

-

Phase 3: Macrocyclization & Stereocontrol

The Issue: Closing the 9-membered ring.

Q: I obtained the cyclized product, but the optical rotation is wrong. Did I racemize the Valine? A: It is likely you formed the C9-epimer .

-

Explanation: The cyclization (especially ZrCl₄ mediated) often yields the thermodynamically less stable diastereomer (C9-epi-Indolactam V) due to kinetic control.

-

The Fix (Epimerization Protocol):

-

Do not discard the "wrong" isomer.

-

Dissolve the C9-epi product in MeOH .

-

Add saturated aqueous NaHCO₃ .

-

Heat to 40°C for 12–24 hours.

-

The mixture will equilibrate to the natural (-)-Indolactam V configuration (thermodynamic product).

-

Yield Recovery: This step can recover >80% of the desired stereoisomer.[3]

-

Q: My cyclization yield is <20%, with many high-MW spots on TLC. A: You are seeing intermolecular oligomerization.

-

Protocol Adjustment: You must operate under high dilution conditions.

-

Concentration: 0.001 M to 0.005 M .

-

Addition Rate: Syringe pump addition of the substrate over 4–8 hours.

-

Comparative Data: Reagent Selection

| Reaction Step | Standard Reagent (Avoid) | High-Yield Reagent (Recommended) | Why? |

| N-Me Coupling | EDC / HOBt | BTC / Collidine or HATU | Overcomes steric hindrance of N-Me group. |

| Aryne Generation | TBAF | CsF / MeCN | Controlled release prevents rapid decomposition. |

| C4-N Regiocontrol | Unsubstituted Indolyne | 6-Bromo-Indolyne | Inductive effect directs nucleophile to C4. |

| Cyclization | Acid/Thermal (conc.) | ZrCl₄ or HATU (dilute) | ZrCl₄ templates the ring closure; dilution stops dimers. |

Detailed Protocol: The Epimerization Rescue

Since the cyclization often yields the wrong diastereomer, this "rescue" step is critical for high yield.

Objective: Convert C9-epi-Indolactam V to (-)-Indolactam V.

-

Setup: In a round-bottom flask, dissolve 100 mg of the C9-epi mixture in 10 mL of Methanol (HPLC grade).

-

Reagent: Add 2.0 mL of saturated aqueous NaHCO₃ solution. The mixture may become cloudy.

-

Reaction: Equip with a reflux condenser and heat to 40°C (oil bath temperature). Stir gently for 18 hours.

-

Monitoring: Check LCMS. The epi-isomer (usually elutes earlier) should convert to the natural isomer.

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (50 mL) and wash with Brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (SiO₂).

-

Note: Indolactam V is acid-sensitive. Use 1% Triethylamine in your eluent to deactivate the silica gel.

-

Visualizing the Pathway

The following diagram illustrates the "Garg" route, highlighting the critical C6-Bromide distortion handle and the epimerization loop.

Caption: Synthesis flow showing the critical epimerization loop required to correct the C9 stereocenter.

References

-

Fine Nathel, N. F.; Shah, T. K.; Bronner, S. M.; Garg, N. K. "Total syntheses of indolactam alkaloids (−)-indolactam V, (−)-pendolmycin, (−)-lyngbyatoxin A, and (−)-teleocidin A-2."[4] Chem. Sci., 2014 , 5, 2184-2190.[4] Link

-

Bronner, S. M.; Garg, N. K. "Overturning Indolyne Regioselectivities and Synthesis of Indolactam V." J. Am. Chem. Soc., 2011 , 133, 3832–3835. Link

-

Xu, Z.; Zhang, F.; Zhang, L.; Jia, Y. "Total synthesis of (−)-indolactam V." Org.[4][5] Biomol. Chem., 2011 , 9, 2512-2517. Link

-

Endo, Y.; Shudo, K.; Itai, A.; Hasegawa, M.; Sakai, S. "Synthesis and structure-activity relationships of tumor promoters: teleocidins and indolactams." Tetrahedron, 1986 , 42, 5905-5924.[2] Link

-

Nakatsuka, S.; Masuda, T.; Goto, T. "Synthetic studies on teleocidins: synthesis of (-)-indolactam V." Tetrahedron Lett., 1986 , 27, 5735-5738. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Overturning Indolyne Regioselectivities and Synthesis of Indolactam V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total syntheses of indolactam alkaloids (−)-indolactam V, (−)-pendolmycin, (−)-lyngbyatoxin A, and (−)-teleocidin A-2 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: (+)-Indolactam V Impurity Profiling

Topic: Advanced HPLC Strategies for Distinguishing (+)-Indolactam V Impurities

Executive Summary: The Analytical Challenge

This compound (and its enantiomer (-)-Indolactam V) presents a unique "triad" of analytical challenges that often confound standard HPLC protocols:

-

Conformational Isomerism (Rotamers): The nine-membered lactam ring creates stable "twist" and "sofa" conformers that separate on C18 columns at ambient temperature, mimicking impurities.

-

Chirality: The biological activity of Indolactam V is stereospecific (PKC activation). Distinguishing the (+)-isomer from the (-)-isomer requires specialized chiral stationary phases.

-

Synthetic Byproducts: Common synthesis routes via L-Tryptophan or 4-nitroindole derivatives introduce specific precursors that co-elute with the main peak under standard gradients.

This guide provides a self-validating workflow to distinguish true chemical impurities from conformational artifacts and enantiomeric contaminants.

Troubleshooting Guide & FAQs

Q1: I see a "split peak" or a shoulder on my main Indolactam V peak using a C18 column. Is this a synthesis impurity?

Diagnosis: Likely Rotamers , not chemical impurities.

Technical Insight: Indolactam V contains a restricted amide bond within a medium-sized (nine-membered) ring. At room temperature (

Validation Protocol (The "Heat Test"):

-

Do not attempt to prep-purify the "impurity." It will re-equilibrate.

-

Action: Raise the HPLC column temperature to

. -

Result: If the two peaks coalesce into a single, sharp peak, they are rotamers of the same compound. If the "impurity" peak remains distinct and sharp, it is a genuine chemical byproduct (likely a diastereomer or oxidation product).

Critical Note: Always report the method temperature. Ambient methods are invalid for purity calculations of Indolactam V unless peak summation is validated.

Q2: How do I separate the this compound enantiomer from the (-)-Indolactam V antipode?

Diagnosis: Enantiomers cannot be separated on standard C18 silica. Technical Insight: The (+)-isomer (often the unnatural enantiomer in total synthesis contexts) and the (-)-isomer (natural core of teleocidins) have identical physical properties in achiral environments.

Recommended Protocol: Use a polysaccharide-based Chiral Stationary Phase (CSP).

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or AD-H (Amylose analog).

-

Mobile Phase: Normal phase is superior for this separation. Hexane : Isopropanol (90:10 to 85:15).

-

Detection: UV 254 nm.

-

Expected Result: Baseline resolution (

). The elution order depends on the specific column lot, so inject a racemic standard first.

Q3: What specific chemical impurities should I look for in synthetic this compound?

Diagnosis: Precursors and Oxidation products. Technical Insight:

-

Indole N-Oxides: Indolactams are susceptible to oxidation at the tertiary amine or indole nitrogen, especially if stored in solution. These elute earlier than the parent peak on Reverse Phase (RP-HPLC).

-

Tryptophan/Valine Derivatives: If synthesized via the "tryptophan route," uncyclized dipeptide intermediates (linear precursors) are common. These are often more polar and elute early.

-

Epimerization at C-9: Harsh coupling conditions can racemize the amino acid backbone, creating diastereomers. Unlike enantiomers, diastereomers (e.g., epi-Indolactam V) will separate on a standard C18 column.

Experimental Protocols

Protocol A: Achiral Purity & Rotamer Coalescence (RP-HPLC)

Purpose: To determine chemical purity and eliminate rotamer interference.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), | High surface area for resolution of hydrophobic impurities. |

| Temperature | CRITICAL: Increases rotamer interconversion rate to coalesce peaks. | |

| Mobile Phase A | Water + | Acidic pH suppresses silanol activity and improves peak shape for amines. |

| Mobile Phase B | Acetonitrile + | ACN provides sharper peaks for indole alkaloids than MeOH. |

| Gradient | 5% B to 95% B over 20 min | Broad gradient to catch both polar precursors and lipophilic dimers. |

| Flow Rate | Standard flow for backpressure management. | |

| Detection | UV |

Protocol B: Enantiomeric Excess (Chiral HPLC)

Purpose: To quantify this compound vs. (-)-Indolactam V.

| Parameter | Setting | Rationale |

| Column | Chiralcel OD-H (Daicel), | Proven selectivity for indole alkaloids. |

| Temperature | Lower temperature maximizes chiral recognition mechanisms. | |

| Mobile Phase | n-Hexane : Isopropanol ( | Normal phase maximizes interaction with the polysaccharide backbone. |

| Flow Rate | Lower flow improves resolution of enantiomers. | |

| Sample Diluent | Mobile Phase | Prevents solvent mismatch peaks. |

Visualizing the Workflow

The following decision tree helps you identify the nature of an unknown peak in your chromatogram.

Figure 1: Diagnostic decision tree for distinguishing rotamers, chemical impurities, and enantiomers in Indolactam V analysis.

Mechanistic Background & References

The Rotamer Mechanism:

Indolactam V possesses a nine-membered lactam ring. The restricted rotation of the amide bond leads to two stable conformers in solution: the "twist" (active) and "sofa" (inactive) forms. In HPLC, the timescale of rotation is often comparable to the timescale of separation, leading to peak splitting. Heating the column increases the rate of rotation (

Key References:

-

Conformational Analysis: Endo, Y., et al. (1985). Conformational analysis of indolactam-V, the basic ring-structure of the tumor promoter teleocidins.Chem. Pharm.[1] Bull. 33(10), 4223-4227. Link

-

Synthesis & Impurities: Irie, K., et al. (1984). Synthesis of (-)-Indolactam V, the New Lead Structure of Tumor Promoters.Agric. Biol. Chem. 48(5), 1269-1274. Link

-

Chiral Separation Principles: Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs.Journal of Chromatography A , 906(1-2), 379-397. Link

-

HPLC Method Validation: ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology.Link

Disclaimer: This guide is intended for research use only. Always verify methods with your specific sample matrix and regulatory requirements.

Sources

optimizing solvent compatibility for Indolactam V in vitro

Topic: Optimizing Solvent Compatibility for Indolactam V in vitro Persona: Senior Application Scientist Status: Active Support Guide

Introduction

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with (-)-Indolactam V (IL-V) , a potent Protein Kinase C (PKC) activator derived from teleocidins.

While IL-V is a critical tool for stem cell differentiation (specifically pancreatic progenitors) and cancer research, its lipophilic nature creates frequent "hidden" experimental errors. These usually manifest as precipitation upon dilution, loss of potency due to plastic binding, or solvent-induced cytotoxicity.

The following modules provide self-validating protocols to ensure your data reflects the drug's activity, not its solubility limit.

Module 1: Solubilization & Preparation

FAQ: What is the optimal solvent system for Indolactam V?

Answer: Dimethyl sulfoxide (DMSO) is the primary solvent of choice. While Indolactam V is soluble in ethanol, DMSO is preferred for cell culture applications due to its lower volatility, ensuring more consistent dosing concentrations over time.

-

Solubility Limit: ~25 mg/mL (approx. 83 mM) in anhydrous DMSO [1].

-

Water Compatibility: Insoluble.[1] Direct addition to aqueous media without intermediate steps causes immediate precipitation.

Troubleshooting: "The compound precipitated when I added the stock to the media."

Diagnosis: You likely triggered a "Solvent Shock" (rapid change in polarity). When a high-concentration hydrophobic stock (100% DMSO) hits a hydrophilic bulk phase (Media), the local concentration of the drug momentarily exceeds its solubility limit before mixing is complete, causing micro-crystallization.

The Fix: Stepwise Serial Dilution Protocol Do not pipette 1000x stock directly into a cell culture dish. Use an intermediate dilution step.

Step-by-Step Workflow:

-

Master Stock: Dissolve IL-V powder in anhydrous DMSO to 10 mM .

-

Intermediate Stock (100x): Dilute the Master Stock 1:10 using warm culture media (pre-warmed to 37°C). Vortex immediately.

-

Why? The presence of serum proteins (BSA/FBS) in the media helps solubilize lipophilic molecules during this transition.

-

-

Working Solution (1x): Add the Intermediate Stock to your final culture vessel.

Visualization: Solubilization Workflow

Caption: Step-by-step dilution workflow to prevent "solvent shock" precipitation. The intermediate step utilizes serum proteins to stabilize the hydrophobic compound.

Module 2: Stability & Storage

FAQ: Can I store the DMSO stock at -20°C indefinitely?

Answer: Not indefinitely, and not without precautions.[2][3][4][5] DMSO is hygroscopic (absorbs water from the atmosphere).

-

The Risk: Absorbed water lowers the solubility of IL-V within the stock vial, leading to "silent precipitation" (crystals form at the bottom, invisible to the eye).

-

The Protocol:

-

Aliquot stocks into single-use amber vials (protect from light).

-

Store at -20°C.

-

Seal with Parafilm to prevent moisture entry.

-

Shelf life: ~6 months in solution; >1 year as lyophilized powder [2].

-

Troubleshooting: "My dose-response curve is shifting to the right (loss of potency)."

Diagnosis: If your stock is fresh, the issue is likely Plastic Binding . Indolactam V is an indole alkaloid with high lipophilicity. It adheres avidly to polystyrene (standard cell culture plastics).

The Fix:

-

Glassware: Use glass vials for all intermediate dilutions.

-

Low-Binding Plastic: If glass is unavailable, use polypropylene (PP) or specific "Low-Retention" microcentrifuge tubes. Avoid polystyrene (PS) tubes for stock handling.

Module 3: Biological Compatibility

FAQ: What is the maximum DMSO concentration my cells can tolerate?

Answer: For most robust cell lines (e.g., HeLa, HEK293), <0.5% DMSO is acceptable. However, for stem cells (iPSCs/ESCs) or primary cultures—the primary targets for IL-V—you must maintain DMSO <0.1% .

-

Why? DMSO itself induces differentiation markers in some stem cell lines, confounding your IL-V results [3].

Data Summary: Solvent Compatibility Matrix

| Parameter | Recommended Limit | Critical Threshold (Failure Point) | Notes |

| DMSO Concentration | < 0.1% (v/v) | > 0.5% (v/v) | High DMSO triggers pseudo-differentiation. |

| Solubility (Master) | 10 mM | > 80 mM | Viscosity limits accurate pipetting >50 mM. |

| Temperature (Mixing) | 37°C (Media) | 4°C (Cold Media) | Cold media accelerates precipitation. |

| Plasticware | Glass / Polypropylene | Polystyrene | Significant drug loss to PS walls. |

Experimental Workflow: PKC Activation Pathway

Understanding the mechanism ensures you are measuring the correct downstream effects. IL-V mimics Diacylglycerol (DAG) to activate PKC.

Caption: Indolactam V bypasses surface receptors to bind the C1 domain of PKC directly, triggering the MAPK/ERK cascade essential for differentiation.

References

-

Adler, S., et al. (2006). "Sensitivity of embryonic stem cells to solvents used in drug screening." Assay and Drug Development Technologies. Retrieved from [Link]

Sources

Technical Support Center: Endotoxin Removal from Synthetic Indolactam V

Topic: Removing Endotoxins from Synthetic Indolactam V Preparations Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

Introduction: The Hydrophobic Challenge

Welcome to the Technical Support Center. If you are working with Indolactam V (a potent PKC activator), you are likely facing a specific, high-stakes challenge: removing amphipathic endotoxins (LPS) from a hydrophobic small molecule.

Unlike hydrophilic proteins, Indolactam V shares physical characteristics with the Lipid A moiety of endotoxins—both are hydrophobic.[1] Standard "biologic" cleanup methods (like Triton X-114 phase separation) often fail here because your drug partitions into the detergent phase alongside the toxin, leading to catastrophic yield loss.

This guide provides a validated, self-correcting workflow to remove endotoxins while preserving your compound's integrity.

Module 1: Diagnostic & Detection (The "Before" Phase)

The Problem: Indolactam V is typically dissolved in DMSO. DMSO is a potent inhibitor of the Limulus Amebocyte Lysate (LAL) assay, leading to false negatives.

Q: How do I accurately measure endotoxin levels in my DMSO-dissolved samples?

A: You must overcome the "Solvent Interference" threshold. Standard LAL assays fail if DMSO concentration exceeds 0.1% - 1.0% (v/v) in the final reaction mixture.

Validated Protocol: The "Spike-Check" Dilution

-

Dissolution: Dissolve your Indolactam V stock in 100% DMSO.

-

Dilution Series: Prepare a serial dilution of your sample in Endotoxin-Free Water (LRW).

-

Target: Final DMSO concentration in the well must be < 0.5%.

-

-

Positive Product Control (PPC): You must run a "Spike Recovery" control.

-

Spike a known amount of endotoxin (e.g., 0.5 EU/mL) into your diluted sample.[2]

-

Pass Criteria: The recovered endotoxin must be 50–200% of the spike amount.[2]

-

If recovery < 50%: The DMSO is still inhibiting the enzyme. Dilute further.

-

If recovery > 200%: Enhancement interference (rare with DMSO, but possible with certain buffers).

-

| Sample Condition | DMSO Conc. | LAL Assay Validity | Action Required |

| Stock Solution | 100% | Invalid (Inhibition) | Dilute immediately. |

| 1:100 Dilution | 1% | Risky (Variable) | Run PPC spike check. |

| 1:1000 Dilution | 0.1% | Valid (High Confidence) | Proceed with measurement. |

Module 2: The Removal Protocol (The "During" Phase)

The Problem: Triton X-114 removes LPS but also strips hydrophobic drugs. The Solution: Use Polymyxin B (PMB) Affinity Chromatography in a batch mode with optimized solvent conditions to keep Indolactam V soluble but unbound.

Q: Which removal method offers the best balance of Purity vs. Yield?

A: We recommend Solid-Phase Polymyxin B (Batch Mode) over gravity-flow columns. Batch mode allows you to control contact time and solvent composition precisely, minimizing non-specific binding of Indolactam V to the resin matrix.

Protocol: Polymyxin B Batch Extraction

Prerequisites:

-

Resin: Polymyxin B-Agarose (or Poly-ε-lysine resin).

-

Buffer: PBS with 10% Ethanol (or DMSO). Note: The organic solvent is critical to keep Indolactam V soluble and prevent it from sticking to the agarose beads, while still allowing LPS to bind PMB.

Step-by-Step Workflow:

-

Equilibration:

-

Take 1 mL of PMB resin slurry.

-

Wash 3x with your specific Buffer (PBS + 10% EtOH).

-

Why? Removes storage preservatives (glycerol/azide) that trigger cell toxicity.

-

-

Sample Preparation:

-

Dilute your Indolactam V sample to ~0.5 mg/mL in the same buffer (PBS + 10% EtOH).

-

Critical: Ensure no precipitation occurs. If cloudy, increase organic solvent slightly (up to 20%), but be aware that >25% organic solvent may reduce PMB-LPS binding efficiency.

-

-

Binding (The "sweet spot"):

-

Add the resin to the sample (Ratio: 100 µL resin bed volume per 1 mL sample).

-

Incubate: Rotator at Room Temperature for 30–60 minutes .

-

Warning: Do not exceed 2 hours. Long contact times favor non-specific hydrophobic binding of your drug to the resin.

-

-

Separation:

-

Centrifuge at 2000 x g for 2 minutes or use a spin-filter column.

-

Collect the Supernatant (Flow-through). This contains your cleaned Indolactam V.

-

-

Regeneration (Optional but not recommended):

-

For small molecule work, discard the resin to prevent cross-contamination.

-

Module 3: Troubleshooting & Visualization

Q: I lost 40% of my Indolactam V yield. What went wrong?

A: This is usually due to "Hydrophobic Collapse." The Indolactam V precipitated onto the resin or bound non-specifically to the agarose matrix.

Troubleshooting Matrix:

| Observation | Root Cause | Corrective Action |

| High Yield Loss (>30%) | Solvent % too low; Drug bound to resin. | Increase EtOH/DMSO in buffer to 15-20%. Reduce incubation time to 15 mins. |

| High Residual Endotoxin | Solvent % too high; LPS interaction disrupted. | Decrease EtOH/DMSO to <10%. Increase resin-to-sample ratio. |

| LAL Assay Failure | DMSO interference in post-clean check. | Ensure you diluted the cleaned sample >1:1000 before LAL testing. |

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct removal strategy based on your sample's state.

Caption: Decision tree for selecting the endotoxin removal method based on Indolactam V solubility. Note the critical solvent modification for the Polymyxin B step.

Q: Why not use Triton X-114 Phase Separation?

A: While Triton X-114 is the "gold standard" for proteins, it is contraindicated for Indolactam V.

The Mechanism of Failure:

-

Triton X-114 forms micelles above 22°C (Cloud Point).

-

LPS (hydrophobic Lipid A tail) partitions into the micelle-rich detergent phase.

-

Indolactam V (Hydrophobic) also partitions into the detergent phase.

-

Result: You remove the endotoxin, but you also remove your drug. You will be left with a clean, aqueous buffer containing almost no Indolactam V.

References

-

FDA Guidance for Industry. (2012). Pyrogen and Endotoxins Testing: Questions and Answers. Retrieved from

-

Magalhães, P. O., et al. (2007). Methods of Endotoxin Removal from Biological Preparations: a Review. J Pharm Pharm Sci. (Discusses Polymyxin B efficiency and limitations). Retrieved from

- Ongkudon, C. M., et al. (2012). Endotoxin removal from hydrophobic preparations using modified Polymyxin B affinity.

-

Sigma-Aldrich Technical Bulletin. Polymyxin B Agarose for Endotoxin Removal. Retrieved from

-

Dubois, M. C., et al. (2021).[2] Interference in the LAL assay: The role of DMSO and dispersing agents. American Pharmaceutical Review. Retrieved from

Sources

Technical Support Center: Enhancing Cell Permeability of Indolactam Analogues

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indolactam analogues. This guide is designed to provide expert insights and practical solutions for one of the most significant hurdles in the development of these potent molecules: achieving optimal cell permeability. Indolactam V (ILV) and its derivatives are powerful modulators of key signaling pathways, primarily through their interaction with Protein Kinase C (PKC) isozymes, making them valuable tools and promising therapeutic leads.[1][2][3] However, their journey from the culture media to their intracellular targets is often fraught with challenges.

This resource provides full editorial control to structure your approach, moving beyond rigid templates to offer a dynamic, problem-oriented framework. We will delve into the causality behind experimental observations, provide self-validating protocols, and ground all recommendations in authoritative scientific literature.

Troubleshooting Guide: From Benchtop Puzzles to Breakthroughs

This section addresses common experimental roadblocks in a direct question-and-answer format.

Question 1: My new Indolactam analogue is highly potent in my cell-free PKC binding assay, but shows significantly lower activity in my cell-based functional assay. What is the most likely reason for this discrepancy?

Answer: This is a classic and frequent observation in drug discovery, and it strongly points towards a cell permeability barrier . Your cell-free assay directly measures the interaction between your compound and its purified target (e.g., a PKC isozyme C1 domain). In contrast, a cell-based assay requires the compound to first cross the plasma membrane to reach its intracellular target.[4]

-

Causality: The lipid bilayer of the cell membrane is a formidable barrier for molecules that are too polar, too large, or carry a charge.[5] While your analogue has the correct conformation to bind its target, it may lack the physicochemical properties needed to efficiently diffuse into the cell. Another possibility is that your compound is rapidly removed from the cell by efflux pumps, such as P-glycoprotein (P-gp), before it can accumulate to a concentration sufficient to elicit a biological response.

-

Immediate Action Plan:

-

Assess Physicochemical Properties: Calculate the cLogP (lipophilicity), topological polar surface area (TPSA), and molecular weight of your analogue. Compare these values to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

-

Perform a Permeability Assay: Your next step should be a direct measurement of permeability. A Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective first screen for passive diffusion. If results are still inconclusive, a Caco-2 cell-based assay is the gold standard for predicting human intestinal absorption and identifying potential efflux issues.[6][7][8]

-

Question 2: I've increased the lipophilicity of my Indolactam analogue to improve passive diffusion, but the cellular activity has not improved, and in some cases, has worsened. Why is this happening?

Answer: While increasing lipophilicity is a common strategy, it's a delicate balance. This result often arises from two main culprits: reduced aqueous solubility or active efflux.

-

Causality & Explanation:

-

Solubility Issues: As you increase lipophilicity (e.g., by adding greasy moieties), the aqueous solubility of your compound can plummet. If the compound crashes out of your cell culture medium, its effective concentration is drastically reduced, leading to lower observed activity. It may also aggregate, preventing it from interacting productively with the cell membrane.

-

Efflux Pump Recognition: Many efflux pumps, like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), are adept at recognizing and expelling lipophilic substrates.[8] By making your analogue more lipophilic, you may have inadvertently turned it into a better substrate for these pumps, which actively transport it out of the cell, preventing intracellular accumulation.

-

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low cellular activity after increasing lipophilicity.

Question 3: My PAMPA results indicate high passive permeability, but my Caco-2 assay shows low permeability in the apical-to-basolateral direction and a high efflux ratio. How should I interpret these conflicting results?

Answer: This is not a conflict, but rather a rich dataset telling you a specific story. It strongly suggests your compound is a substrate for an active efflux transporter.

-

Expert Interpretation:

-

PAMPA: This assay uses an artificial lipid membrane and only measures passive diffusion.[7] A high Papp value here confirms your compound has the right physicochemical properties (like lipophilicity and size) to cross a lipid bilayer on its own.

-

Caco-2 Assay: This assay uses a monolayer of human intestinal cells that express a variety of transporters, including efflux pumps like P-gp on their apical surface.[8][9][10]

-

Low A-to-B Permeability: The compound is getting into the cells from the apical (top) side but is not appearing on the basolateral (bottom) side.

-

High Efflux Ratio (Papp B-to-A / Papp A-to-B > 2): This is the key indicator. It means the compound is transported much more efficiently from the basolateral side back to the apical side. This happens because the efflux pumps on the apical membrane are catching the compound as it enters the cell and actively pumping it back out into the apical chamber.

-

-

-

Next Steps: Confirm this hypothesis by running the Caco-2 assay again in the presence of a known efflux pump inhibitor (e.g., verapamil or valspodar). If the A-to-B permeability increases and the efflux ratio decreases, you have definitively identified your analogue as an efflux substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary intracellular target and mechanism of action for Indolactam analogues?

Indolactam analogues are structurally similar to diacylglycerol (DAG), an endogenous second messenger.[11] Their primary targets are the C1 domains of Protein Kinase C (PKC) isozymes.[12][13][14] Upon binding to the C1 domain, the analogue induces a conformational change in the PKC enzyme, recruiting it to the cell membrane and activating its kinase function.[13] This activation leads to the phosphorylation of numerous downstream proteins, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis.[15][16]